molecular formula C21H18ClN5O3 B2924431 5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide CAS No. 899738-30-8

5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide

Cat. No.: B2924431
CAS No.: 899738-30-8
M. Wt: 423.86
InChI Key: KSDJRECZOSYBTL-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide is a pyrazolo[3,4-d]pyrimidinone derivative featuring a 3,4-dimethylphenyl substituent at the pyrazolo ring’s 1-position and a substituted benzamide group at the 5-position. The benzamide moiety contains a chlorine atom at the 5-position and a methoxy group at the 2-position of the aromatic ring.

Properties

IUPAC Name

5-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-12-4-6-15(8-13(12)2)27-19-17(10-24-27)21(29)26(11-23-19)25-20(28)16-9-14(22)5-7-18(16)30-3/h4-11H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDJRECZOSYBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, supported by case studies, research findings, and relevant data tables.

Chemical Structure

The compound can be structurally represented as follows:

C19H19ClN4O3\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_4\text{O}_3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.

Case Studies and Findings

Recent studies have evaluated the anticancer properties of similar pyrazolo[3,4-d]pyrimidine derivatives. For example:

  • Compound Evaluation : A related compound demonstrated a selectivity ratio ranging from 0.7 to 39 against nine cancerous subpanels tested by the National Cancer Institute (NCI). It showed significant activity against leukemia with an IC50 value comparable to established treatments like Duvelisib .
  • Mechanistic Insights : Mechanistic studies revealed that compounds similar to our target inhibited Cyclin-dependent kinases (CDK), leading to cell cycle arrest at the S phase and increased apoptosis .

Research Findings

The compound's potential as an antimicrobial agent has been explored through various studies:

  • Molecular Docking Studies : These studies indicated strong binding affinities to bacterial ribosomes, suggesting effective inhibition of bacterial protein synthesis .
  • Minimum Inhibitory Concentration (MIC) : Related derivatives have shown MIC values as low as 0.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AnticancerSelectivity ratio of 0.7 to 39 against cancer cells
AntimicrobialMIC of 0.25 μg/mL against MRSA
MechanismInhibition of CDKs leading to apoptosis

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound shares its pyrazolo[3,4-d]pyrimidinone core with several analogs, but substituent variations significantly influence its properties. Below is a comparative analysis:

Compound Name / IdentifierPyrazolo SubstituentBenzamide SubstituentsMolecular WeightKey Functional GroupsReference
Target Compound3,4-dimethylphenyl5-Cl, 2-OMeNot reportedChloro, Methoxy-
5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-... (CAS 900008-06-2)p-tolyl5-Cl, 2-NO₂424.8Chloro, Nitro
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[...]-3,4-dimethylbenzamide3-chlorophenyl3,4-dimethylbenzamide393.8Chloro, Methyl
Structural Implications:

    Substituent Electronic Effects :

    • The target compound’s methoxy group (electron-donating) contrasts with the nitro group (electron-withdrawing) in CAS 900008-06-2. This difference may alter electronic distribution, affecting binding interactions or metabolic stability .

    Lipophilicity and Solubility :

Pharmacological Potential (Inferred from Structural Trends)

Though pharmacological data for the target compound is absent in the evidence, analogs suggest possible kinase inhibition or anticancer activity:

    Pyrazolo[3,4-d]pyrimidinones: Known to inhibit kinases like BRAF or EGFR due to their ATP-competitive binding motifs. Substituents such as chloro and methoxy may enhance target affinity . Nitro vs. Methoxy Groups: Nitro-substituted analogs (e.g., CAS 900008-06-2) may exhibit higher reactivity but poorer metabolic stability compared to methoxy derivatives .

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